4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide
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Overview
Description
4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide is a complex organic compound that belongs to the class of triazolopyridazines and thiadiazoles. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves multiple steps, starting from commercially available reagentsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogenation and alkylation reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and halogenating agents like bromine (Br2). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets. For instance, it inhibits shikimate dehydrogenase by binding to the active site of the enzyme, thereby preventing the biosynthesis of essential aromatic amino acids in microorganisms. This inhibition leads to the disruption of metabolic pathways and ultimately the death of the microorganism .
Comparison with Similar Compounds
Similar Compounds
6-p-Tolyl-3-(3,4,5-trimethoxybenzyl)-7H-[1,2,4]triazolo[4,3-b][1,3,4]thiadiazine: Known for its anticancer properties.
3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Exhibits high thermal stability and is used in the development of energetic materials.
Uniqueness
4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide stands out due to its unique combination of the triazolopyridazine and thiadiazole moieties, which confer distinct biological activities and chemical properties. Its potential as an enzyme inhibitor and its applications in medicinal chemistry make it a valuable compound for further research and development .
Properties
Molecular Formula |
C16H21N7O2S |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide |
InChI |
InChI=1S/C16H21N7O2S/c1-10(2)9-15-20-21-16(26-15)17-13(24)6-4-5-11-18-19-12-7-8-14(25-3)22-23(11)12/h7-8,10H,4-6,9H2,1-3H3,(H,17,21,24) |
InChI Key |
XMKQEQHICDFQCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CCCC2=NN=C3N2N=C(C=C3)OC |
Origin of Product |
United States |
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